3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid
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Overview
Description
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, an imino group, and a carboxylic acid group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of chlorine atoms may result in the formation of various substituted dihydropyridine derivatives .
Scientific Research Applications
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with diverse pharmaceutical applications, including calcium channel blockers.
Imidazoles: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of multiple functional groups.
Properties
CAS No. |
144285-57-4 |
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Molecular Formula |
C6H3Cl3N2O3 |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
3,5,6-trichloro-1-hydroxy-4-iminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O3/c7-1-3(10)2(8)5(9)11(14)4(1)6(12)13/h10,14H,(H,12,13) |
InChI Key |
ULUALBIDKDDWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(C(=C(C1=N)Cl)Cl)O)C(=O)O)Cl |
Origin of Product |
United States |
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